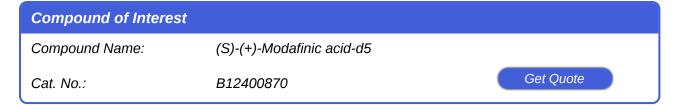


(S)-(+)-Modafinic acid-d5 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide to **(S)-(+)-Modafinic acid-d5** Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

(S)-(+)-Modafinic acid-d5 is the deuterated form of the S-enantiomer of Modafinic acid. Modafinic acid is the primary and pharmacologically inactive metabolite of Modafinil, a wakefulness-promoting agent[1][2]. The incorporation of five deuterium atoms on one of the phenyl rings provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical studies, such as those using mass spectrometry[3][4].

The data presented in this guide are compiled from publicly available sources and are intended for reference. For lot-specific data, please refer to the Certificate of Analysis provided by the supplier.

Table 1: Chemical Identifiers and Physical Properties



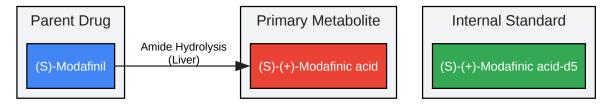
Property	Value	Source
Chemical Name	2-[(S)- (diphenylmethyl)sulfinyl]acetic acid-d5	N/A
Synonyms	(S)-Modafinil EP Impurity A-d5, (S)-Modafinic Acid-d5	[5][6]
Molecular Formula	C15H9D5O3S	[5][7]
Molecular Weight	279.37 g/mol	[5][7]
CAS Number	1185142-72-6 (Racemic d5 mixture)	[6][7]
Non-Labeled CAS	112111-44-1 ((S)-(+)-Modafinic acid)	[7][8]
Appearance	White to Off-White Solid	Typical
Purity	≥98%	Typical
Isotopic Enrichment	≥99 atom % D	Typical

Metabolism and Mechanism of Action

Modafinil undergoes extensive metabolism in the liver, with the primary pathway being amide hydrolysis to form modafinic acid. This conversion accounts for a significant portion of the administered dose[1][3][9]. The resulting acid metabolite is pharmacologically inactive and is more polar, facilitating its excretion from the body, primarily through urine[1][3].

The parent compound, modafinil, exerts its wakefulness-promoting effects primarily by acting as an atypical inhibitor of the dopamine transporter (DAT)[10][11][12]. By binding to DAT, modafinil blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine concentrations in various brain regions[11][12][13]. This action enhances dopaminergic signaling, which is crucial for maintaining alertness and wakefulness. Unlike traditional stimulants, modafinil's interaction with DAT is considered weak and produces its effects without causing significant euphoria, which contributes to a lower potential for abuse[10].

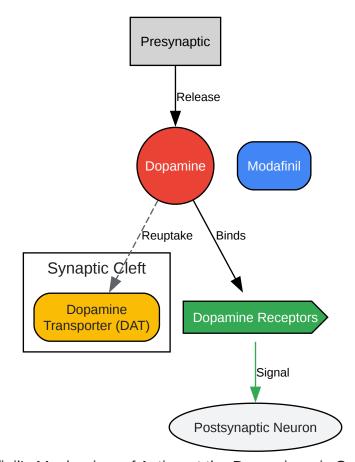




Metabolic Conversion of (S)-Modafinil

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Metabolic pathway of (S)-Modafinil to its primary metabolite.



Modafinil's Mechanism of Action at the Dopaminergic Synapse

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Modafinil inhibits the dopamine transporter (DAT).

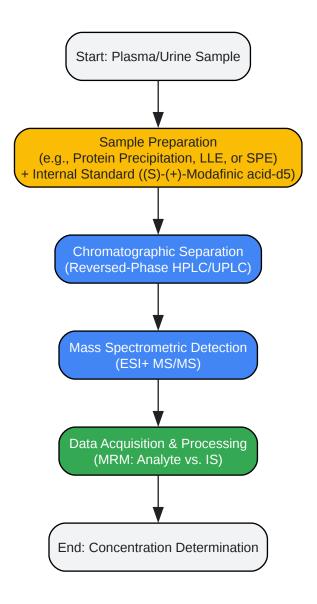
Experimental Protocols



(S)-(+)-Modafinic acid-d5 is primarily used as an internal standard in bioanalytical methods to quantify modafinil and its metabolites in biological matrices like plasma and urine. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the predominant technique.

General Analytical Workflow

The quantification of modafinic acid typically involves sample preparation, chromatographic separation, and mass spectrometric detection. **(S)-(+)-Modafinic acid-d5** is added at the beginning of the sample preparation process to account for variability during extraction and analysis.



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Typical bioanalytical workflow for modafinic acid quantification.

Example HPLC-MS/MS Method

The following protocol is a representative example compiled from various validated methods for the analysis of modafinil and its metabolites[2][14][15][16].

Table 2: Example HPLC-MS/MS Parameters



Parameter	Description	
Sample Extraction	Liquid-liquid extraction with a mixture of hexane and dichloromethane, or solid-phase extraction (SPE)[14][15].	
Chromatography	Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[17][18].	
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[17][18][19].	
Mobile Phase	An isocratic or gradient mixture of an aqueous buffer (e.g., 2mM ammonium acetate with 0.1% acetic acid) and an organic solvent (e.g., methanol or acetonitrile)[15][16]. A common composition is a 35:65 ratio of methanol to buffer[15][17].	
Flow Rate	0.7 - 1.0 mL/min[16][19].	
Detection	Triple Quadrupole Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI) in positive ion mode[14][16].	
Monitoring Mode	Multiple Reaction Monitoring (MRM).	
Example Transitions	Modafinil: m/z 274.2 → 229.0 Modafinil-d5 (IS): m/z 279.1 → 234.0[16]. Note: Transitions for modafinic acid and its d5 analogue would be determined via infusion and optimization.	
UV Detection (for HPLC)	If using HPLC with UV detection, the wavelength is typically set around 220-235 nm[15][18][19].	

This technical guide provides a summary of the properties, metabolic context, and analytical methodologies related to **(S)-(+)-Modafinic acid-d5**. Researchers should consult specific product documentation and perform appropriate method validation for their applications.



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- To cite this document: BenchChem. [(S)-(+)-Modafinic acid-d5 certificate of analysis]. BenchChem, [2025]. [Online PDF]. Available at:



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